![molecular formula C11H13NS2 B15274234 N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine can be achieved through various synthetic routes. One common method involves the alkylation of benzothiophene derivatives with 2-(methylsulfanyl)ethylamine. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(methylsulfanyl)ethyl]-1-piperidinesulfonamide
- 2-Methylsulfanyl-1,4-dihydropyrimidines
- N-[2-(Methylsulfanyl)ethyl]-1-(2-piperidinyl)methanesulfonamide
Uniqueness
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique combination of structural features that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C11H13NS2 |
|---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H13NS2/c1-13-8-6-12-10-4-2-3-9-5-7-14-11(9)10/h2-5,7,12H,6,8H2,1H3 |
InChI Key |
GHIVOLOAXLVLCB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


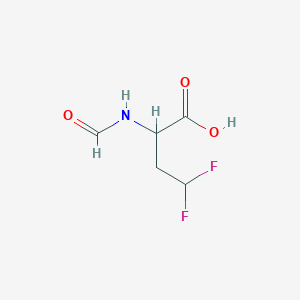


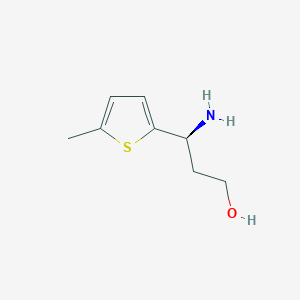
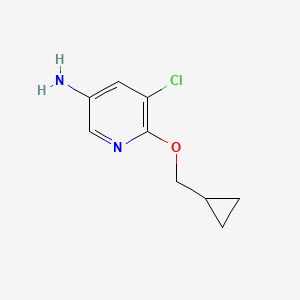
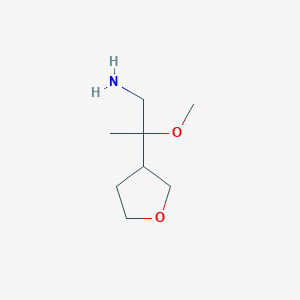


![Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate](/img/structure/B15274219.png)
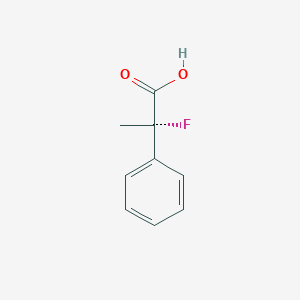
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
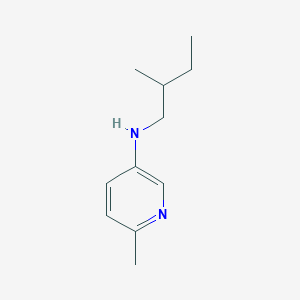
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)
